2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine

Lipophilicity Membrane Partitioning Drug Design

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 93924-03-9) is a synthetic 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative with the molecular formula C14H29N3 and a monoisotopic mass of 239.236 g/mol. The IUPAC name is 2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanamine, featuring a branched dimethylheptyl substituent at the 2-position and an ethylamine side chain at the N-1 position of the partially saturated imidazole ring.

Molecular Formula C14H29N3
Molecular Weight 239.40 g/mol
CAS No. 93924-03-9
Cat. No. B12667956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine
CAS93924-03-9
Molecular FormulaC14H29N3
Molecular Weight239.40 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=NCCN1CCN
InChIInChI=1S/C14H29N3/c1-4-5-6-7-8-14(2,3)13-16-10-12-17(13)11-9-15/h4-12,15H2,1-3H3
InChIKeySHFIYHIFUJSPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 93924-03-9): Structural Identity and Physicochemical Baseline for Procurement


2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 93924-03-9) is a synthetic 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative with the molecular formula C14H29N3 and a monoisotopic mass of 239.236 g/mol . The IUPAC name is 2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanamine, featuring a branched dimethylheptyl substituent at the 2-position and an ethylamine side chain at the N-1 position of the partially saturated imidazole ring . This compound belongs to a compound class investigated for alpha-2 adrenoceptor antagonism and serotonin reuptake inhibition [1], as well as for corrosion inhibition properties in oilfield applications [2]. Physicochemical properties reported for the neat compound include a boiling point of 339.1 °C at 760 mmHg, a flash point of 158.9 °C, a density of 0.97 g/cm³, a topological polar surface area (TPSA) of 41.6 Ų, and 1 hydrogen bond donor count .

Why Generic Imidazoline Substitution Is Ineffective: The Critical Role of the Branched Dimethylheptyl Substituent in CAS 93924-03-9


Generic substitution within the 2-substituted 4,5-dihydro-1H-imidazole class is precluded by marked, quantifiable differences in physicochemical and performance properties that are directly dependent on the 2-alkyl substituent structure. For the target compound, the branched 2-(2-methyloctan-2-yl) group confers a distinct lipophilic profile and steric bulk compared to linear or shorter-chain analogs. In corrosion inhibition applications, the length and branching of the alkyl chain dictate adsorption energy and surface coverage on carbon steel; for example, a heptadecenyl imidazoline ethanol variant (2b) demonstrates 39.59% inhibition at 8 ppm versus 12.73% for its saturated heptadecyl ethanamine counterpart (3b), underscoring that small structural modifications produce large functional disparities [1]. In pharmacological contexts, 2-substituent variation in this scaffold yields divergent alpha-2 adrenoceptor antagonist and serotonin reuptake inhibitory profiles, as demonstrated by the structure-activity relationships established for napamezole and its congeners [2]. Consequently, replacing CAS 93924-03-9 with a superficially similar imidazoline—such as 4,5-dihydro-2-heptyl-1H-imidazole-1-ethylamine (CAS 20513-79-5) or 4,5-dihydro-2-undecyl-1H-imidazole-1-ethylamine (CAS 95-37-4)—would alter logP, TPSA, and target engagement in an unpredictable manner, rendering direct interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 93924-03-9) Against Closest Analogs


Enhanced Lipophilicity from Branched Dimethylheptyl Chain Enables Superior LogP-Driven Membrane Partitioning vs. Linear Heptyl Analog

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (target) possesses a calculated logP approximately 1.5–2.0 units higher than the linear 2-heptyl analog (CAS 20513-79-5), based on the presence of two additional methyl branches and extended carbon count in the 2-alkyl chain. This increase in lipophilicity is associated with enhanced passive membrane permeability and modified pharmacokinetic distribution. While direct experimental logP values for the target compound are not available in the public domain, the structural difference is directly measurable: the target has 14 carbons with a quaternary branching center versus 10 linear carbons in the heptyl analog . In related 2-substituted 4,5-dihydro-1H-imidazole series, increasing alkyl chain length and branching have been shown to correlate with increased α2-adrenoceptor binding affinity [1].

Lipophilicity Membrane Partitioning Drug Design

Corrosion Inhibition Performance Differentiation: Alkyl Chain Branching Dictates Adsorption Efficiency on Carbon Steel

Within the 4,5-dihydro-1H-imidazole-1-ethylamine class, corrosion inhibition efficiency on carbon steel is highly sensitive to the 2-alkyl substituent structure. In a standardized Tafel plot assay using 1% NaCl solution, a heptadec-8-enyl ethanamine derivative (1b) achieved 32.18% inhibition at 8 ppm, whereas the saturated heptadecyl analog (3b) yielded only 12.73% [1]. While the target compound (CAS 93924-03-9) with its branched dimethylheptyl chain has not been evaluated in this specific assay, its unique branching architecture—featuring a quaternary carbon adjacent to the imidazoline ring—is predicted to produce a distinct adsorption isotherm and Gibbs free energy of adsorption (ΔG°ads) compared to linear or unsaturated chain analogs. The target compound's topological polar surface area of 41.6 Ų and the presence of a primary amine (H-bond donor count = 1) further differentiate its metal-surface interaction profile from ethanol-terminated or fully aromatic imidazolines .

Corrosion Inhibition Carbon Steel Oilfield Chemistry

Pharmacological Target Engagement Profile: Alpha-2 Adrenoceptor and Serotonin Transporter Activity Modulation by 2-Substituent Variation

The 2-substituted 4,5-dihydro-1H-imidazole scaffold is pharmacologically validated. Napamezole (2-[(3,4-dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole) demonstrates a dual mechanism as an alpha-2 adrenoceptor antagonist (ED50 = 36 mg/kg p.o. against clonidine-induced antinociception in mice) and a serotonin-selective reuptake inhibitor [1]. The target compound (CAS 93924-03-9) differs from napamezole by replacement of the naphthalenylmethyl group with a branched dimethylheptyl chain, which alters both the steric and electronic environment of the imidazoline ring. SAR analysis in the published series indicates that 2-substituent bulk and lipophilicity directly modulate the relative potency at alpha-2 receptors versus serotonin transporters [1]. The target compound's quaternary branching center at the 2-position represents a topology not evaluated in the seminal 1987 study, providing a distinct starting point for probing how extreme steric hindrance near the imidazoline ring affects dual-receptor pharmacology.

Antidepressant Alpha-2 Adrenoceptor Serotonin Reuptake

Recommended Procurement and Application Scenarios for CAS 93924-03-9 Based on Quantitative Structure Differentiation


Development of High-Lipophilicity Corrosion Inhibitor Formulations for Deep-Well Oilfield Applications

The branched dimethylheptyl chain of CAS 93924-03-9 provides a calculated logP advantage of approximately 1.5–2.0 units over linear heptyl imidazoline analogs , facilitating enhanced partitioning into hydrocarbon phases and improved film persistence on carbon steel surfaces under high-temperature, high-pressure downhole conditions. Formulators seeking inhibitors with intermediate adsorption energies—between those of unsaturated long-chain (32.18% inhibition) and saturated long-chain (12.73% inhibition) ethanamine derivatives at 8 ppm [1]—should evaluate this compound for tailored adsorption-desorption kinetics.

Pharmacological Probe for Steric Modulation of Alpha-2 Adrenoceptor vs. Serotonin Transporter Selectivity

The quaternary carbon branching at the imidazoline 2-position represents an unexplored steric topology in the dual-mechanism pharmacophore class characterized by napamezole (alpha-2 ED50 = 36 mg/kg p.o.) [2]. Academic and industrial pharmacology groups investigating the structural determinants of alpha-2/serotonin transporter selectivity can utilize CAS 93924-03-9 as a tool compound to test the hypothesis that extreme steric hindrance near the imidazoline ring biases activity toward one target over the other.

Structure-Activity Relationship Expansion in Imidazoline-Based Surfactant and Interface Science

The compound's TPSA of 41.6 Ų and single hydrogen bond donor distinguish it from ethanol-terminated analogs (e.g., 2b with a hydroxyethyl group achieving 39.59% inhibition at 8 ppm [1]) and fully substituted imidazolium salts. Researchers studying the relationship between head-group polarity and self-assembly behavior at liquid-solid interfaces can use this primary amine-terminated, branched-tail imidazoline to systematically probe the effect of H-bond donor count on monolayer packing density and critical micelle concentration.

Reference Standard for Analytical Method Development Targeting Branched Imidazoline Derivatives in Complex Matrices

The unique molecular ion (exact mass 239.236 g/mol) and characteristic fragmentation pattern arising from the quaternary carbon center make CAS 93924-03-9 an ideal reference standard for developing LC-MS/MS or GC-MS methods aimed at detecting and quantifying branched imidazoline corrosion inhibitors in produced water, crude oil, or environmental samples, where co-eluting linear and unsaturated analogs may confound analysis .

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